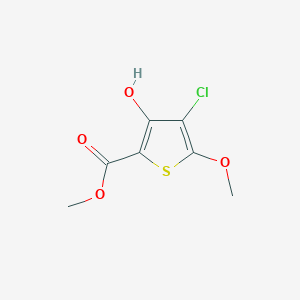

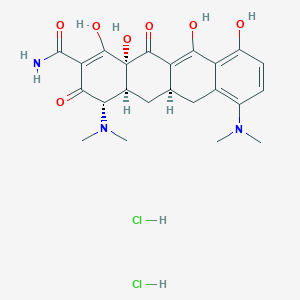

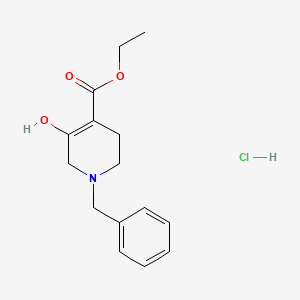

![molecular formula C14H24N2O B1425419 (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol CAS No. 1493352-05-8](/img/structure/B1425419.png)

(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol

Overview

Description

“(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1493352-05-8 . It has a molecular weight of 236.36 . The IUPAC name for this compound is (4-isopropylcyclohexyl) (1-methyl-1H-pyrazol-5-yl)methanol . It is typically stored at room temperature and is available in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.36 . It is typically stored at room temperature and is available in the form of an oil .Scientific Research Applications

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibition of specific protein kinases can be a powerful strategy in treating diseases such as cancer. The related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has shown inhibitory potency for selected kinases .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of the compound , have demonstrated potent antileishmanial and antimalarial activities . These activities are crucial in the fight against neglected tropical diseases affecting millions worldwide. The synthesized pyrazole derivatives have been evaluated against Leishmania aethiopica and Plasmodium berghei, showing promising results .

NAMPT Activation

Nicotinamide phosphoribosyltransferase (NAMPT) activators are being explored for their therapeutic potential. A related compound was discovered as a potent, orally available NAMPT activator, which could have implications for metabolic and aging-related diseases .

Dipeptidylpeptidase 4 Inhibition

Compounds with a pyrazole moiety have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which have applications as antidiabetic agents .

Chemical Synthesis and Analysis

The compound has been involved in complex chemical syntheses, including a three-step procedure involving Buchwald–Hartwig arylamination and highly regioselective nucleophilic aromatic substitution. Such processes are fundamental in creating new molecules for various applications .

Molecular Docking Studies

Molecular docking studies are a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Pyrazole derivatives have been subjected to molecular docking to justify their biological activity, which is essential for drug discovery .

Spectral Investigations

The compound has been part of structural and spectral investigations, which are critical for understanding the physical and chemical properties of new drugs. These investigations include nuclear magnetic resonance spectroscopy and infrared spectroscopy .

Pharmacophore Development

Finally, the compound’s derivatives have been considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule .

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol’s action are currently unknown. Understanding these effects requires further experimental studies .

Action Environment

The action of (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .

properties

IUPAC Name |

(2-methylpyrazol-3-yl)-(4-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUYSTBAJVPGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(C2=CC=NN2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

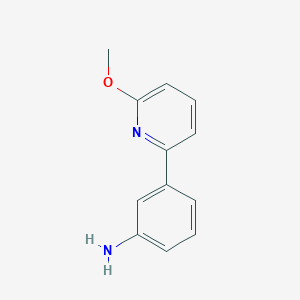

![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

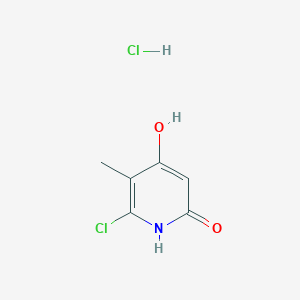

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)